molecular formula C15H30 B073138 3,7,11-Trimethyl-1-dodecene CAS No. 1189-36-2

3,7,11-Trimethyl-1-dodecene

Cat. No.: B073138
CAS No.: 1189-36-2
M. Wt: 210.4 g/mol
InChI Key: YRTZHYFUDNIOGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-1-dodecene can be achieved through various methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3,7,11-trimethyl-1-dodecyne. This process utilizes a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,7,11-Trimethyl-1-dodecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,7,11-Trimethyl-1-dodecene finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyl-1-dodecene involves its interaction with specific molecular targets, primarily through its double bond. The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways, influencing cellular processes such as signal transduction and membrane fluidity .

Comparison with Similar Compounds

    1-Dodecene: A linear alkene with a similar carbon chain length but without the methyl substitutions.

    3,7,11-Trimethyl-1-dodecanol: The corresponding alcohol derivative of 3,7,11-Trimethyl-1-dodecene.

    3,7,11-Trimethyl-1-dodecanone: The ketone derivative of this compound.

Uniqueness: this compound is unique due to its branched structure and the presence of three methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

3,7,11-trimethyldodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,13-15H,1,7-12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTZHYFUDNIOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336022
Record name 3,7,11-TRIMETHYL-1-DODECENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-36-2
Record name 3,7,11-TRIMETHYL-1-DODECENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 ml of hexane were dissolved 50 g of 3,7,11-trimethyl-1-dodecen-3-ol and 0.87 g of pyridine, and 30.8 g of phosphorus tribromide was added dropwise to the solution at 0° to -10° C. After 2 hours of stirring at 0° C., the reaction mixture was poured into water and extracted with hexane. The hexane layer was successively washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off to give 62.5 g of crude 1-bromo-3,7,11-trimethyl-2-dodecene. To a suspension of 14.2 g of zinc in 26 ml of acetic acid was added dropwise 62.5 g of the crude 1-bromo-3,7,11-trimethyl- 2-dodecene and the mixture was stirred at room temperature for 1 hour. Thereafter, the zinc was filtered off and the filtrate was poured into water and extracted with hexane. The hexane layer was washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride in that order and dried over anhydrous sodium sulfate. The solvent was then distilled off and the residue was further distilled under reduced pressure to give 10.6 g (yield 25%) of 3,7,11-trimethyl-1-dodecene. The physical constants of the compound are as follows.
Name
1-bromo-3,7,11-trimethyl- 2-dodecene
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.2 g
Type
catalyst
Reaction Step Two

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